

# Flow Cytometry Analysis of Apoptosis Induced by BMS-986115

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## Compound of Interest

Compound Name: BMS-986115

Cat. No.: B606283

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

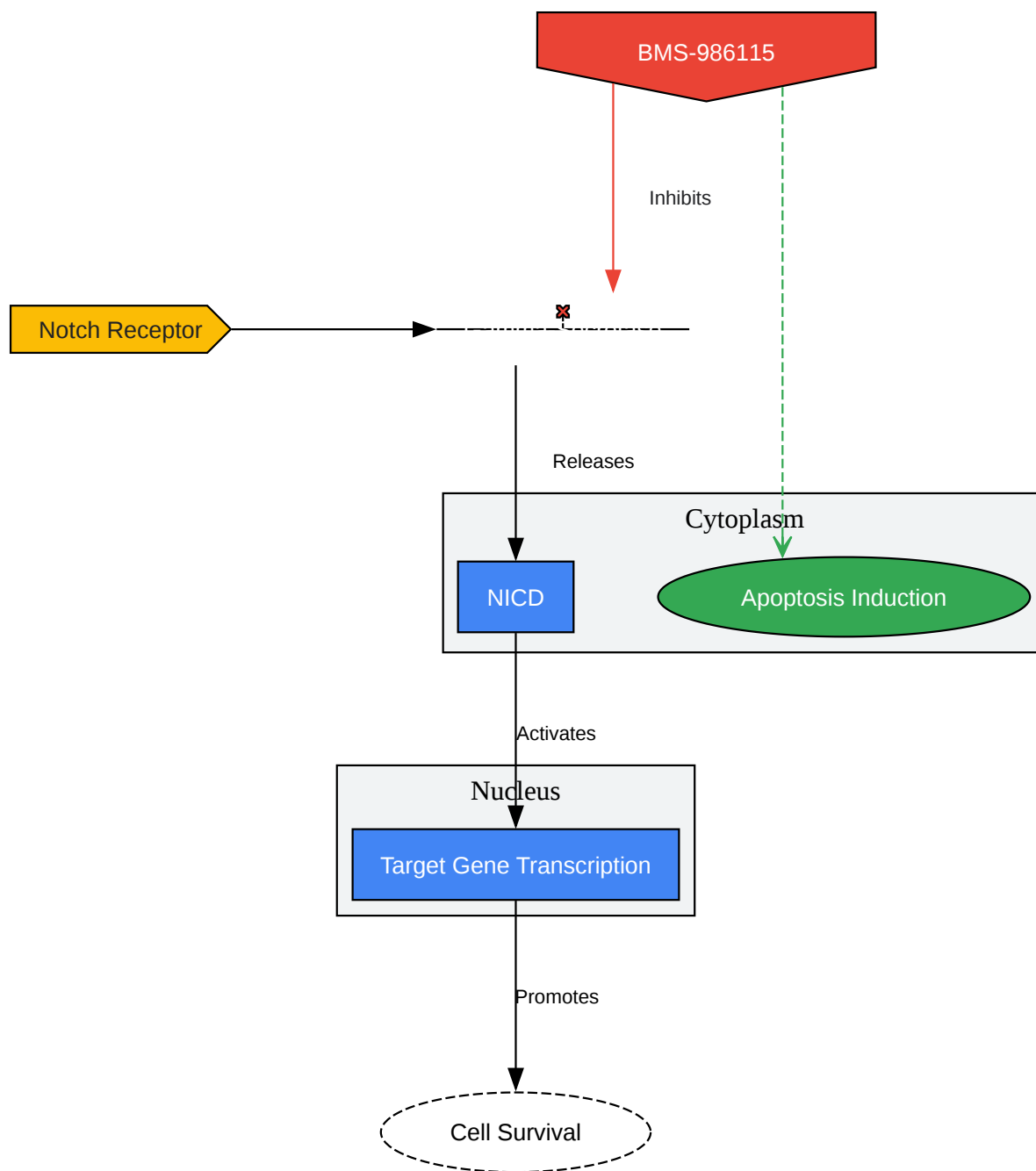
## Introduction

**BMS-986115** is a potent, orally bioavailable, small-molecule inhibitor of gamma-secretase, which plays a crucial role in the activation of the Notch signaling pathway.<sup>[1][2][3]</sup> The Notch pathway is a highly conserved signaling cascade that regulates cell fate decisions, including proliferation, differentiation, and apoptosis.<sup>[1][3][4]</sup> Aberrant Notch signaling is implicated in the pathogenesis of various cancers.<sup>[1][3][4]</sup> **BMS-986115** acts as a pan-Notch inhibitor, blocking the proteolytic cleavage of all four Notch receptors and thereby preventing the release of the Notch intracellular domain (NICD).<sup>[1][3]</sup> This inhibition of Notch signaling can lead to the induction of apoptosis in cancer cells that are dependent on this pathway for their survival.<sup>[1]</sup>

This document provides a detailed protocol for the analysis of apoptosis induced by **BMS-986115** using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.<sup>[5][6][7][8][9][10]</sup> Propidium Iodide is a fluorescent intercalating agent that stains the DNA of cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.<sup>[5][6][7][8][9][10]</sup> This dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.

## Signaling Pathway of BMS-986115-Induced Apoptosis

**BMS-986115** inhibits gamma-secretase, a key enzyme in the Notch signaling pathway. This inhibition prevents the cleavage of the Notch receptor and the subsequent release of the Notch Intracellular Domain (NICD). Without NICD translocation to the nucleus, transcription of Notch target genes, which are often involved in cell survival and proliferation, is suppressed. This disruption of pro-survival signals can trigger the intrinsic apoptotic pathway.



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**BMS-986115** mechanism of action in apoptosis induction.

## Quantitative Data Summary

The following table presents hypothetical data from a flow cytometry experiment analyzing apoptosis in a cancer cell line treated with varying concentrations of **BMS-986115** for 48 hours. This data illustrates a dose-dependent increase in the percentage of apoptotic cells.

BMS-986115 Concentration (nM)	Viable Cells (%) (Annexin V- / PI-)	Early Apoptotic Cells (%) (Annexin V+ / PI-)	Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
0 (Vehicle Control)	95.2 ± 2.1	2.5 ± 0.8	2.3 ± 0.5
10	85.6 ± 3.5	10.1 ± 1.5	4.3 ± 0.9
50	60.3 ± 4.2	25.4 ± 2.8	14.3 ± 2.1
100	42.1 ± 5.1	38.7 ± 3.9	19.2 ± 3.3

Data are represented as mean ± standard deviation from three independent experiments.

## Experimental Protocol

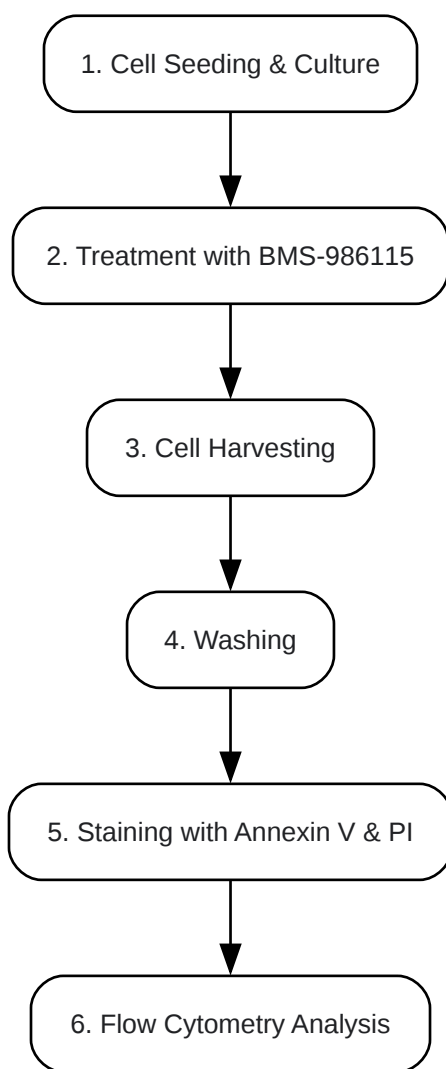
This protocol outlines the steps for inducing apoptosis with **BMS-986115** and subsequently analyzing the cell populations using Annexin V and PI staining followed by flow cytometry.

## Materials

- Cell Line: A cancer cell line known to have active Notch signaling (e.g., a T-ALL cell line).
- BMS-986115**: Stock solution in DMSO.
- Cell Culture Medium: Appropriate for the chosen cell line.
- Phosphate-Buffered Saline (PBS): Cold, 1X solution.
- Annexin V-FITC/APC Apoptosis Detection Kit: Containing Annexin V conjugate, Propidium Iodide (PI), and 10X Binding Buffer.

- Flow Cytometer: Equipped with appropriate lasers and filters for detecting the chosen fluorochromes.
- Microcentrifuge tubes.
- T25 or T75 culture flasks.

## Experimental Workflow



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Flow cytometry experimental workflow.

## Procedure

- Cell Seeding and Culture:
  - Seed the cells in T25 culture flasks at a density of  $1 \times 10^6$  cells per flask and allow them to adhere and grow for 24-48 hours.[\[6\]](#)[\[7\]](#) This should be done in triplicate for each experimental condition.
- Induction of Apoptosis with **BMS-986115**:
  - Prepare different concentrations of **BMS-986115** in the cell culture medium.
  - Include a vehicle-treated control (medium with the same concentration of DMSO used for the highest **BMS-986115** concentration).
  - Replace the medium in the culture flasks with the medium containing the respective **BMS-986115** concentrations or the vehicle control.
  - Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- Cell Harvesting:
  - For adherent cells, collect the culture supernatant which contains floating (potentially apoptotic) cells.
  - Wash the adherent cells with PBS and then detach them using trypsin.[\[6\]](#)[\[7\]](#)
  - Combine the detached cells with the cells from the supernatant for each sample.
  - For suspension cells, directly collect the cells.
  - Centrifuge the cell suspension at approximately 670 x g for 5 minutes at room temperature.[\[6\]](#)[\[7\]](#)
- Washing and Resuspension:
  - Discard the supernatant and wash the cell pellet twice with cold 1X PBS.[\[5\]](#)[\[6\]](#)[\[7\]](#)

- After the final wash, resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately  $1 \times 10^6$  cells/mL.[\[5\]](#)
- Staining:
  - Transfer 100  $\mu$ L of the cell suspension (containing  $1 \times 10^5$  cells) to a new microcentrifuge tube.
  - Add 5  $\mu$ L of the Annexin V-fluorochrome conjugate and 5  $\mu$ L of the PI staining solution to each tube.[\[5\]](#)
  - Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[\[5\]](#)
  - After incubation, add 400  $\mu$ L of 1X Binding Buffer to each tube.[\[5\]](#)
- Flow Cytometry Analysis:
  - Analyze the samples on a flow cytometer immediately after staining.
  - Use unstained cells, cells stained only with Annexin V, and cells stained only with PI as controls to set up compensation and define the quadrants for analysis.
  - Acquire a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.
  - Analyze the data to determine the percentage of cells in each quadrant:
    - Lower-Left (Annexin V- / PI-): Viable cells.
    - Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
    - Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
    - Upper-Left (Annexin V- / PI+): Necrotic cells (often considered non-apoptotic cell death).

## Troubleshooting and Considerations

- False Positives: Mechanical stress during cell harvesting can lead to membrane damage and false-positive PI staining. Handle cells gently.

- Incubation Time: The optimal incubation time with **BMS-986115** to observe apoptosis will vary depending on the cell line and should be determined empirically.
- Drug Concentration: The IC50 of **BMS-986115** for Notch 1 and Notch 3 is in the low nanomolar range (7.8 and 8.5 nM, respectively), which can serve as a starting point for determining the appropriate concentration range for your experiments.[2]
- Controls are Crucial: Always include unstained and single-stained controls to properly set up the flow cytometer and analyze the data. A positive control for apoptosis (e.g., treatment with staurosporine) can also be beneficial.

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